2-{[(4-chlorophenyl)sulfonyl]methyl}-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-chlorophenyl)sulfonyl]methyl}-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the 4-chlorophenyl and sulfonyl groups in this compound enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)sulfonyl]methyl}-4(3H)-quinazolinone typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate quinazolinone precursor under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)sulfonyl]methyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The quinazolinone ring can be reduced under specific conditions to yield dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydroquinazolinone derivatives, and various substituted quinazolinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)sulfonyl]methyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer activity could be attributed to the inhibition of specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)-quinazolin-4(3H)-one: Similar in structure but with a bromine atom instead of chlorine, showing different reactivity and biological activity.
2-(4-methylsulfonylphenyl)-quinazolin-4(3H)-one:
1-(4-chlorophenyl)-sulfonyl-1H-1,2,3-triazole: A triazole derivative with similar sulfonyl and chlorophenyl groups, used in different biological applications.
Uniqueness
The unique combination of the quinazolinone core with the 4-chlorophenyl and sulfonyl groups in 2-{[(4-chlorophenyl)sulfonyl]methyl}-4(3H)-quinazolinone provides it with distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C15H11ClN2O3S |
---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylmethyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H11ClN2O3S/c16-10-5-7-11(8-6-10)22(20,21)9-14-17-13-4-2-1-3-12(13)15(19)18-14/h1-8H,9H2,(H,17,18,19) |
InChI Key |
CPBYDAKSUYHLPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.